ethyl 4-(7-benzyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazine-1-carboxylate
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Overview
Description
Ethyl 4-(7-benzyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazine-1-carboxylate is a complex organic compound that belongs to the class of purine derivatives This compound features a purine core, which is a bicyclic structure composed of a pyrimidine ring fused to an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(7-benzyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazine-1-carboxylate typically involves multiple steps:
Formation of the Purine Core: The purine core can be synthesized through the condensation of guanine derivatives with appropriate aldehydes or ketones under acidic or basic conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the purine derivative in the presence of a base such as potassium carbonate.
Esterification: The ethyl ester group is introduced through esterification, where the carboxylic acid derivative of the purine reacts with ethanol in the presence of an acid catalyst like sulfuric acid.
Piperazine Ring Formation: The piperazine ring is formed by reacting the intermediate compound with piperazine under reflux conditions in a suitable solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the purine ring, potentially converting them to hydroxyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as alkyl halides or amines in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Benzaldehyde, benzoic acid derivatives.
Reduction: Hydroxylated purine derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Ethyl 4-(7-benzyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including antiviral, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The purine core can mimic natural nucleotides, allowing it to bind to nucleotide-binding sites on enzymes or receptors, thereby modulating their activity. The benzyl and piperazine groups can enhance binding affinity and specificity, leading to potent biological effects.
Comparison with Similar Compounds
Similar Compounds
Caffeine: Another purine derivative with stimulant effects.
Theophylline: Used in the treatment of respiratory diseases.
Adenosine: A naturally occurring purine nucleoside involved in energy transfer.
Uniqueness
Ethyl 4-(7-benzyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C21H26N6O4 |
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Molecular Weight |
426.5 g/mol |
IUPAC Name |
ethyl 4-(7-benzyl-1,3-dimethyl-2,6-dioxopurin-8-yl)piperazine-1-carboxylate |
InChI |
InChI=1S/C21H26N6O4/c1-4-31-21(30)26-12-10-25(11-13-26)19-22-17-16(18(28)24(3)20(29)23(17)2)27(19)14-15-8-6-5-7-9-15/h5-9H,4,10-14H2,1-3H3 |
InChI Key |
ZXVDVLNNICTZNT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C2=NC3=C(N2CC4=CC=CC=C4)C(=O)N(C(=O)N3C)C |
Origin of Product |
United States |
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